
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, also known as NBFI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBFI is a fluorescent dye that has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. In
科学的研究の応用
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. This compound is a useful tool for visualizing cellular structures and processes, such as the localization of proteins and the movement of organelles. This compound has also been used to label proteins for biochemical assays and to study protein-protein interactions.
作用機序
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. This compound acts as a donor molecule, and its fluorescence can be used to monitor the proximity and interaction of other molecules.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. This compound has been used to label proteins in live cells and has been shown to have minimal effects on cell viability or function. This compound has also been used to study the dynamics of cellular processes, such as the movement of vesicles and the trafficking of proteins.
実験室実験の利点と制限
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has several advantages for lab experiments, such as its high sensitivity, photostability, and compatibility with a variety of biological samples. This compound is also relatively easy to use and can be incorporated into existing experimental protocols. However, this compound has some limitations, such as its limited spectral range and its potential for non-specific binding to cellular components.
将来の方向性
There are several directions for future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, including the development of new synthetic methods for this compound derivatives with improved properties, such as increased sensitivity and specificity. This compound could also be used in new applications, such as in the development of biosensors for detecting specific molecules or in the study of cellular signaling pathways. Additionally, this compound could be used in combination with other fluorescent dyes to study complex cellular processes or to visualize multiple proteins simultaneously.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. This compound is a useful tool for visualizing cellular structures and processes, labeling proteins, and studying protein-protein interactions. While this compound has some limitations, its advantages make it a valuable tool for scientific research. Future research on this compound could lead to new applications and improved properties for this compound.
合成法
The synthesis of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one involves a multistep process that begins with the condensation of naphthalene-1-carbaldehyde and phthalic anhydride to form 3-naphthalen-1-ylisobenzofuran-1-one. This intermediate is then reacted with formaldehyde and a basic catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
分子式 |
C19H12O2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
(3Z)-3-(naphthalen-1-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-11-4-3-10-16(17)18(21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |
InChIキー |
JRLHCXITJGWLCS-PDGQHHTCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C4=CC=CC=C4C(=O)O3 |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)

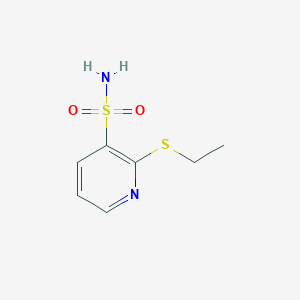

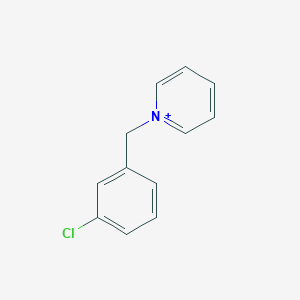
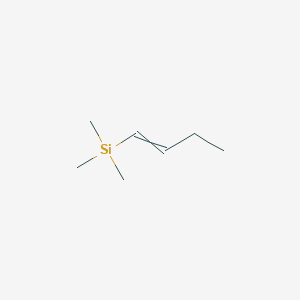
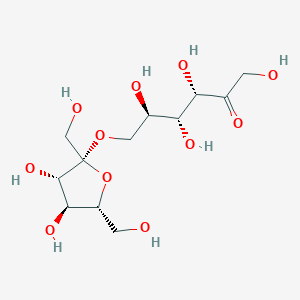
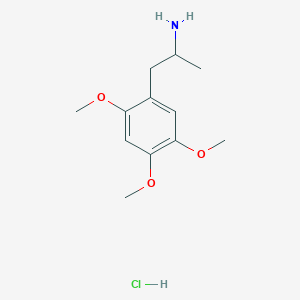

![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


